molecular formula C20H38N4O8 B14790128 tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid

tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid

Cat. No.: B14790128
M. Wt: 462.5 g/mol
InChI Key: DZDFQUVHXUXWEQ-UHFFFAOYSA-N
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Description

tert-Butyl N-pyrrolidin-3-ylcarbamate; oxalic acid: is a compound that combines tert-butyl N-pyrrolidin-3-ylcarbamate with oxalic acid. tert-Butyl N-pyrrolidin-3-ylcarbamate is a biochemical reagent used in various life science research applications . Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄, commonly used in cleaning and bleaching applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-pyrrolidin-3-ylcarbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and pyrrolidine. The reaction typically involves the use of protecting groups and specific reagents to achieve the desired product .

Industrial Production Methods: Industrial production of tert-butyl N-pyrrolidin-3-ylcarbamate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Chemistry: tert-Butyl N-pyrrolidin-3-ylcarbamate is used as a reagent in organic synthesis and chemical research. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study biochemical pathways and interactions. It can act as a probe or marker in various assays .

Industry: In the industrial sector, tert-Butyl N-pyrrolidin-3-ylcarbamate is used in the production of specialty chemicals and materials. It may also be employed in the development of new industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-pyrrolidin-3-ylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H38N4O8

Molecular Weight

462.5 g/mol

IUPAC Name

tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid

InChI

InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6)

InChI Key

DZDFQUVHXUXWEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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